molecular formula C8H12N2 B14449587 2-(N-Propylformimidoyl)pyrrole CAS No. 74039-31-9

2-(N-Propylformimidoyl)pyrrole

Cat. No.: B14449587
CAS No.: 74039-31-9
M. Wt: 136.19 g/mol
InChI Key: KDZPOJUENUSECI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Propylformimidoyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-dimethoxytetrahydrofuran and N-propylamine in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods

Industrial production of pyrrole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, a manganese-catalyzed conversion of primary diols and amines can be used to produce this compound with high efficiency . This method is advantageous due to its atom economy and the use of water as a solvent, making it environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(N-Propylformimidoyl)pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyrrole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated pyrroles.

Scientific Research Applications

2-(N-Propylformimidoyl)pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(N-Propylformimidoyl)pyrrole involves its interaction with specific molecular targets. The nitrogen atom in the pyrrole ring can form hydrogen bonds with biological molecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-Propylformimidoyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives

Properties

CAS No.

74039-31-9

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

N-propyl-1-(1H-pyrrol-2-yl)methanimine

InChI

InChI=1S/C8H12N2/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6-7,10H,2,5H2,1H3

InChI Key

KDZPOJUENUSECI-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=CC=CN1

Origin of Product

United States

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